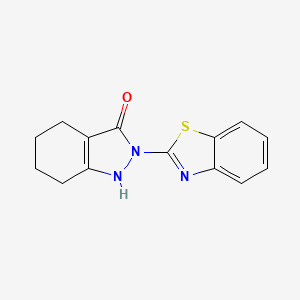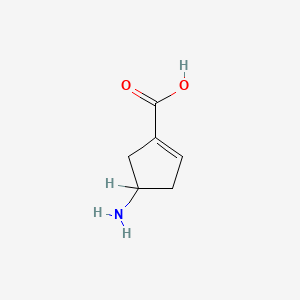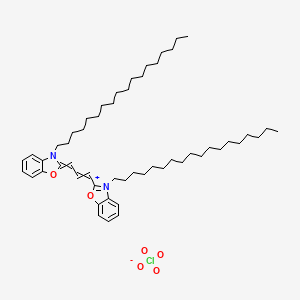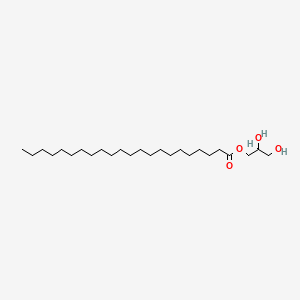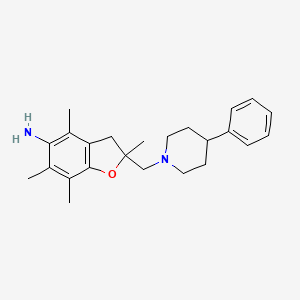
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate
Übersicht
Beschreibung
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate, also known as ECOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ECOA is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and nitrogen atom in the ring structure.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate has been studied extensively for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In organic synthesis, Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate has been used as a building block for the synthesis of various bioactive compounds. In material science, Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate has been explored for its potential applications in the development of organic semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of cognitive function.
Biochemical and Physiological Effects
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate exhibits anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to inhibit the activity of AChE and COX-2. In vivo studies have demonstrated that Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate exhibits neuroprotective effects and reduces the severity of Parkinson's disease in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate. One potential direction is the optimization of the synthesis method to improve the yield and purity of Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate. Another direction is the investigation of Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate can be further explored for its potential applications in material science, particularly in the development of organic semiconductors and optoelectronic devices.
Eigenschaften
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-5-(furan-2-yl)-1,3-oxazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-2-21-15(20)10-13-16(14-4-3-9-22-14)23-17(19-13)11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJQAHXMFEKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236996 | |
| Record name | TA 1801 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88352-44-7 | |
| Record name | Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxzoleacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088352447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TA 1801 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B1662684.png)
![5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B1662686.png)


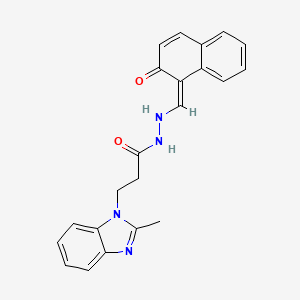
![3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B1662694.png)
